molecular formula C14H12FNOS2 B2599280 2-(3-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine CAS No. 2034243-01-9

2-(3-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine

Cat. No.: B2599280
CAS No.: 2034243-01-9
M. Wt: 293.37
InChI Key: WNVXLMOTDRAVTE-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine is a synthetic chemical reagent featuring a thiazolidine core functionalized with both 3-fluorophenyl and thiophene-3-carbonyl groups. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. The thiazolidine scaffold is a privileged structure in drug discovery, known to confer a wide range of biological activities . Specifically, thiazolidine derivatives have been extensively investigated as potential anticancer agents, with studies showing their ability to inhibit cancer cell proliferation and target various enzymatic pathways involved in tumor growth . Furthermore, this heterocyclic system demonstrates substantial antimicrobial potential against various bacterial and fungal pathogens . The incorporation of the thiophene ring, a common feature in pharmaceuticals, enhances the compound's versatility as a building block for more complex, target-oriented molecules . The presence of the fluorine atom on the phenyl ring is a strategic modification often employed to influence a compound's lipophilicity, metabolic stability, and binding affinity, making it a valuable probe for structure-activity relationship (SAR) studies . This product is intended for research applications such as in vitro bioactivity screening, mechanism of action studies, and as a precursor in the synthesis of more complex chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(3-fluorophenyl)-1,3-thiazolidin-3-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNOS2/c15-12-3-1-2-10(8-12)14-16(5-7-19-14)13(17)11-4-6-18-9-11/h1-4,6,8-9,14H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVXLMOTDRAVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CSC=C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine typically involves the reaction of 3-fluorobenzaldehyde with thiophene-3-carboxylic acid and thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thiazolidine ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolidine derivatives, including 2-(3-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine, as anticancer agents. The compound's structure allows for interactions with various biological targets, which can inhibit tumor growth.

  • Mechanism of Action : The thiazolidine ring can interact with cellular pathways involved in cancer progression. For instance, derivatives have been shown to induce apoptosis in cancer cells and inhibit proliferation by targeting specific enzymes involved in cell cycle regulation .
  • Case Studies : A study demonstrated that thiazolidinone derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance activity against specific cancer types .

Antioxidant Properties

The antioxidant activity of thiazolidine compounds has been documented, suggesting their potential use in combating oxidative stress-related diseases. The incorporation of fluorinated groups may enhance the radical scavenging ability of these compounds .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of Thiazolidine Ring : The initial step often involves the cyclization of appropriate precursors under acidic or basic conditions.
  • Functionalization : Subsequent reactions introduce the thiophene and fluorophenyl groups through electrophilic aromatic substitution or similar reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of synthesized compounds .

Comparative Analysis with Related Compounds

To understand the efficacy of this compound, a comparison with other thiazolidine derivatives is useful. Below is a table summarizing key characteristics:

Compound NameStructureAnticancer ActivityAntioxidant Activity
This compoundStructureModerate to HighModerate
Thiazolidinone AStructureHighHigh
Thiazolidinone BStructureLowModerate

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolidine Derivatives

Compound Name Substituents (Position 2/3) Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activity References
Target Compound 2: 3-fluorophenyl; 3: thiophene-3-carbonyl C₁₄H₁₂FNO₂S₂ ~313.36* High lipophilicity; potential enzyme inhibition [1, 3]
2-[(2-Methoxyphenoxy)methyl]-3-[2-(acetylthio)acetyl]-1,3-thiazolidine 2: (2-methoxyphenoxy)methyl; 3: acetylthio C₁₆H₁₈N₂O₄S₂ ~366.46 Non-narcotic antitussive activity
2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine 2: 4-methylphenyl; 3: 4-methylsulfonyl C₁₇H₁₉NO₂S₂ 333.46 High polarity (sulfonyl group); limited solubility in non-polar solvents
2-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine 2: 4-methoxyphenyl; 3: 4-methoxysulfonyl C₁₈H₂₁NO₄S₂ 365.47 Enhanced solubility (methoxy groups); moderate bioactivity
3'-(3-Fluorophenyl)-1,3-dihydrospiro(2H-indole-3,2'-[1,3]thiazolidine)-2,4'-dione Spiro-linked fluorophenyl and dione groups C₁₆H₁₁FN₂O₂S 314.33 Rigid spiro structure; potential kinase inhibition
2-(4-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine 2: 4-chlorophenyl; 3: naphthalenylsulfonyl C₁₉H₁₆ClNO₂S₂ 389.92 Bulky sulfonyl group; possible CYP450 interaction

Key Observations

The 3-fluorophenyl group (shared with ) increases lipophilicity, favoring membrane penetration and target binding, whereas methoxy or methyl groups () improve solubility but reduce affinity for hydrophobic binding pockets.

Molecular Weight and Solubility :

  • Sulfonyl-substituted compounds (e.g., ) exhibit higher molecular weights (333–389 g/mol) and polarities, limiting their blood-brain barrier permeability.
  • The target compound’s moderate molecular weight (~313 g/mol) and thiophene-carbonyl group may optimize pharmacokinetics for central nervous system (CNS) targeting.

The spiro-thiazolidine-dione () and DPP-4 inhibitor () analogs highlight structural versatility for enzyme inhibition, indicating possible applications in diabetes or oncology.

Biological Activity

The compound 2-(3-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine is a member of the thiazolidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on anticancer and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 3-fluoroaniline with thiophene-3-carboxylic acid derivatives under controlled conditions. The structure is confirmed using various spectroscopic techniques including IR, NMR, and X-ray crystallography. The compound typically exhibits a thiazolidine ring fused with a thiophene and a fluorophenyl moiety, which is crucial for its biological activity.

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been extensively studied. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated the cytotoxicity of thiazolidine derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that derivatives with electron-withdrawing groups like fluorine exhibited enhanced activity compared to their non-substituted counterparts. The IC50 values for these compounds were found to be in the range of 1.61 µg/mL to 1.98 µg/mL, demonstrating their potential as anticancer agents .
CompoundCell LineIC50 (µg/mL)
Compound 9MCF-71.61
Compound 10HeLa1.98

Antimicrobial Activity

In addition to anticancer properties, thiazolidine derivatives have shown promising antimicrobial effects.

  • Case Study : A series of thiazolidine compounds were tested against bacterial strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The derivative containing a thiophene carbonyl group exhibited superior inhibitory activity compared to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidines is influenced by their structural components:

  • Fluorophenyl Substitution : The presence of the fluorophenyl group enhances lipophilicity and may improve membrane permeability, contributing to higher cytotoxicity against cancer cells.
  • Thiazolidine Ring : The thiazolidine moiety is essential for biological activity; modifications at specific positions can lead to significant changes in potency.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for fluorophenyl and thiophene rings) and carbonyl signals (δ 165–175 ppm for thiophene-3-carbonyl). Fluorine coupling (³J₃-F) in the ³¹F NMR spectrum confirms substitution patterns .
    • HSQC/HMBC : Correlate protons with adjacent carbons to resolve overlapping signals in crowded regions.
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., 410.1456 Da) confirms molecular formula and detects isotopic patterns from fluorine and sulfur .

How can structural modifications at the 3-(thiophene-carbonyl) position enhance antitussive activity while minimizing metabolic instability?

Advanced Research Question
Evidence from structurally related compounds (e.g., moguisteine) suggests:

  • Metabolic Insights : Oxidation of sulfur in the thiophene ring to sulfoxide can retain bioactivity but may reduce metabolic clearance. Introducing hydrolyzable malonic residues (e.g., ethyl ester groups) improves stability by delaying hepatic hydrolysis .
  • Methodology :
    • In vitro metabolism assays : Use liver microsomes to identify primary metabolites.
    • In vivo efficacy : Test modified analogs in guinea pig cough models with chemical (citric acid) or electrical stimulation .

What computational approaches are suitable for predicting the bioactivity of thiazolidine derivatives against fungal targets?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects of the 3-fluorophenyl and thiophene-carbonyl groups. Lower LUMO energy correlates with enhanced electrophilic reactivity toward fungal enzyme targets .
  • Molecular Docking : Model interactions with fungal lanosterol 14α-demethylase (CYP51). Key residues (e.g., Tyr118, Phe228) may bind the thiophene-carbonyl group via π-π stacking .

How do steric and electronic effects of the 3-fluorophenyl group influence the compound’s pharmacokinetic profile?

Advanced Research Question

  • Steric Effects : Bulky substituents on the fluorophenyl ring (e.g., ortho-methyl groups) may reduce CYP3A4-mediated metabolism, prolonging half-life.
  • Electronic Effects : Fluorine’s electronegativity enhances metabolic stability by resisting oxidative degradation.
  • Methodology :
    • LogP measurements : Determine lipophilicity to predict blood-brain barrier permeability.
    • Plasma protein binding assays : Use equilibrium dialysis to assess binding affinity to albumin .

What strategies resolve contradictions in reported biological activities of thiazolidine derivatives across studies?

Advanced Research Question

  • Data Harmonization : Standardize assay protocols (e.g., MIC values for antifungal activity) to reduce variability. For example, use identical fungal strains (e.g., Candida albicans ATCC 90028) and growth media .
  • Meta-Analysis : Apply statistical tools (e.g., PCA) to correlate structural features (e.g., substituent electronegativity) with activity trends across published datasets .

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